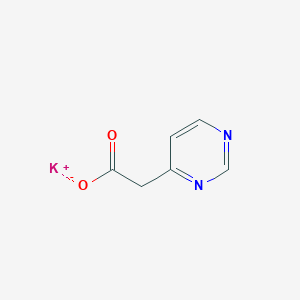
Potassium 2-(pyrimidin-4-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium 2-(pyrimidin-4-yl)acetate is a chemical compound that features a pyrimidine ring substituted at the 4-position with an acetate group Pyrimidine is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Potassium 2-(pyrimidin-4-yl)acetate typically involves the reaction of pyrimidine-4-carboxylic acid with potassium hydroxide. The reaction proceeds through the formation of an intermediate potassium salt, which is then treated with acetic anhydride to yield the final product. The reaction conditions generally include:
Solvent: Water or ethanol
Temperature: Room temperature to reflux
Reagents: Pyrimidine-4-carboxylic acid, potassium hydroxide, acetic anhydride
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous reactors: for the synthesis
Purification steps: such as crystallization or recrystallization to obtain high-purity product
Quality control measures: to ensure consistency and purity of the final compound
化学反応の分析
Types of Reactions: Potassium 2-(pyrimidin-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine-4-carboxylate derivatives.
Reduction: Reduction reactions can convert the acetate group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions
Major Products:
Oxidation: Pyrimidine-4-carboxylate derivatives
Reduction: Pyrimidine-4-ethanol derivatives
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used
科学的研究の応用
Potassium 2-(pyrimidin-4-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Potassium 2-(pyrimidin-4-yl)acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and nucleic acids that interact with the pyrimidine ring or acetate group.
Pathways Involved: The compound can modulate biochemical pathways related to cell proliferation, apoptosis, and signal transduction, depending on its specific application and target.
類似化合物との比較
Potassium 2-(pyrimidin-4-yl)acetate can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Pyrimidine-4-carboxylic acid, Pyrimidine-4-ethanol, Pyrimidine-4-thiol
Uniqueness: The presence of the acetate group at the 4-position of the pyrimidine ring imparts unique chemical and biological properties, making it distinct from other pyrimidine derivatives.
特性
分子式 |
C6H5KN2O2 |
|---|---|
分子量 |
176.21 g/mol |
IUPAC名 |
potassium;2-pyrimidin-4-ylacetate |
InChI |
InChI=1S/C6H6N2O2.K/c9-6(10)3-5-1-2-7-4-8-5;/h1-2,4H,3H2,(H,9,10);/q;+1/p-1 |
InChIキー |
ZXEBRGKCWZDITP-UHFFFAOYSA-M |
正規SMILES |
C1=CN=CN=C1CC(=O)[O-].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


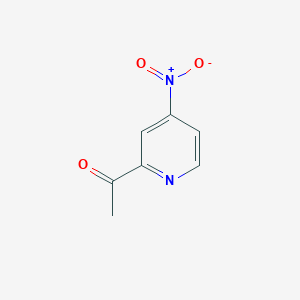
![7-(Phenylmethoxymethyl)-1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B13681698.png)
![2,6-Difluoro-3-methyl-5-[(triisopropylsilyl)oxy]benzoic Acid](/img/structure/B13681704.png)
![Methyl pyrrolo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13681712.png)
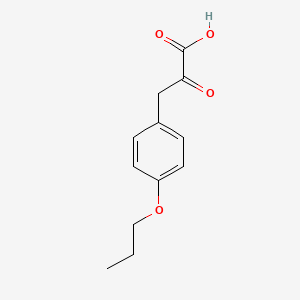

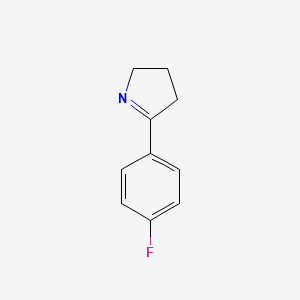
![N-[2-(3-Indolyl)ethyl]-2-(Boc-amino)acetamide](/img/structure/B13681719.png)

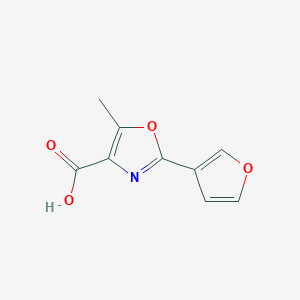


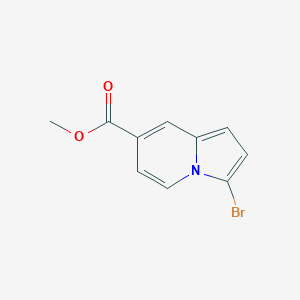
![2-[2-(Difluoromethoxy)phenyl]imidazole-5-methanol](/img/structure/B13681742.png)
